3-Ketocarbofuran

Vue d'ensemble

Description

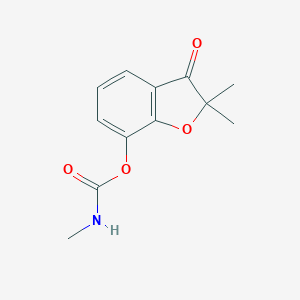

3-Ketocarbofuran is a metabolite of Carbofuran . It has the molecular formula C12H13NO4 and a molecular weight of 235.2359 . It is a pesticide residue found in fruits and vegetables .

Synthesis Analysis

Carbofuran is described to be fastly and completely metabolized by oxidation into two main toxic metabolites: 3-hydroxycarbofuran and 3-ketocarbofuran . Quantitative analysis of carbofuran and its main metabolites was carried out using an original liquid chromatography-tandem mass spectrometry method on biological samples .

Molecular Structure Analysis

The molecular structure of 3-Ketocarbofuran is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java Javascript .

Chemical Reactions Analysis

Carbofuran is metabolized by oxidation into two main toxic metabolites: 3-hydroxycarbofuran and 3-ketocarbofuran . These compounds were quantified in blood and/or urine samples, confirming poisoning . Using a molecular networking approach, two more metabolites (7-phenol-carbofuran and 3-hydroxycarbofuran glucuronide) were detected in bile and urine .

Physical And Chemical Properties Analysis

3-Ketocarbofuran has the molecular formula C12H13NO4 and a molecular weight of 235.2359 . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Photocatalytic Degradation Studies

3-Ketocarbofuran is used in studies related to the photocatalytic degradation of pesticides. For instance, it has been used in comparative studies on the photocatalytic degradation of the pesticide carbofuran and its commercial product Furadan 35-ST . These studies help in understanding the effects of inert ingredients present in commercial products on the degradation processes .

Environmental Pollution Research

Research involving 3-Ketocarbofuran also contributes to the field of environmental pollution. It helps in understanding the problem of water pollution with pesticides, which has been an environmental concern for many years .

Water Treatment Studies

3-Ketocarbofuran is used in water treatment studies. The process of heterogeneous photocatalytic degradation, which involves 3-Ketocarbofuran, has been suggested as an attractive way of treating contaminated water due to its cost-effective and non-toxic nature .

Studies on Pesticide Contamination

3-Ketocarbofuran is used in studies focusing on pesticide contamination. It helps in understanding the degradation of carbofuran in water by hydrolysis, microbial decomposition, and photolysis .

Biopurification Systems

3-Ketocarbofuran is used in the development and evaluation of biopurification systems. For instance, it has been used in studies focusing on the adaptation of biomixtures for carbofuran degradation in on-farm biopurification systems in tropical regions .

Toxicity Determinations

3-Ketocarbofuran is used in toxicity determination studies. It helps in understanding the residual toxicity of pesticides after their degradation .

Forensic Studies

3-Ketocarbofuran is used in forensic studies. For instance, it has been used in the quantitative analysis of carbofuran and its main metabolites in biological samples .

Analytical Chemistry

3-Ketocarbofuran is used in analytical chemistry. It has been used in the development of liquid chromatography-tandem mass spectrometry methods for the analysis of pesticides and their metabolites .

Mécanisme D'action

Target of Action

3-Ketocarbofuran, a metabolite of the pesticide carbofuran, primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating nerve impulses .

Mode of Action

The mode of action of 3-Ketocarbofuran is similar to that of its parent compound, carbofuran. It acts by inhibiting the AChE enzyme , leading to an accumulation of acetylcholine at the junction of the nerve cell and the receptor sites . This accumulation causes the nerve to fire continuously, leading to symptoms such as tremors and convulsions, and can ultimately result in death .

Biochemical Pathways

The biochemical pathway of 3-Ketocarbofuran involves its formation from carbofuran. Fungal degradation of carbofuran may occur via hydroxylation at the three position and oxidation to 3-Ketocarbofuran . The presence of 3-Ketocarbofuran indicates the extensive use of carbofuran, leading to environmental distribution and exposure of residues .

Pharmacokinetics

The pharmacokinetics of 3-Ketocarbofuran have been studied in the context of carbofuran exposure. High-performance liquid chromatography (HPLC) and gas liquid chromatography–mass spectrometry (GC–MS) have been used to detect and quantify 3-Ketocarbofuran in various biological tissues such as liver and kidney . These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Ketocarbofuran.

Result of Action

The result of 3-Ketocarbofuran’s action is primarily neurotoxic, due to its inhibition of AChE. This can lead to a range of symptoms from tremors and convulsions to respiratory failure and death . The presence of 3-Ketocarbofuran in various tissues also indicates potential systemic toxicity .

Action Environment

The action of 3-Ketocarbofuran is influenced by various environmental factors. It is highly soluble in water, making it a potential contaminant for groundwater . It also breaks down in sunlight and is metabolized in the soil . These factors can influence the compound’s action, efficacy, and stability in the environment .

Propriétés

IUPAC Name |

(2,2-dimethyl-3-oxo-1-benzofuran-7-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNZYYXXILQTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=C(O1)C(=CC=C2)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168226 | |

| Record name | 3-Ketocarbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxo-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-Ketocarbofuran | |

CAS RN |

16709-30-1 | |

| Record name | 3-Ketocarbofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16709-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ketocarbofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ketocarbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid methyl- ester with 2,2-dimethyl-7-hydroxy-3(2H)-benzofuranone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Oxo-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 188 °C | |

| Record name | 3-Oxo-carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

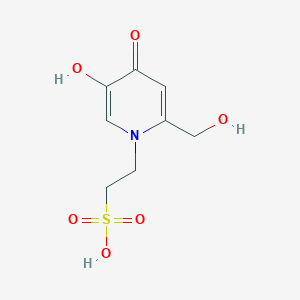

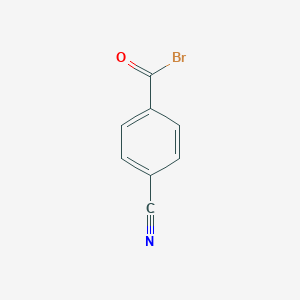

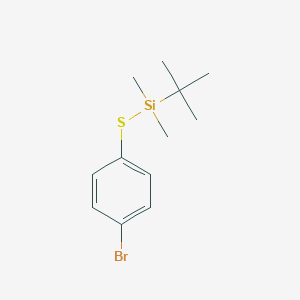

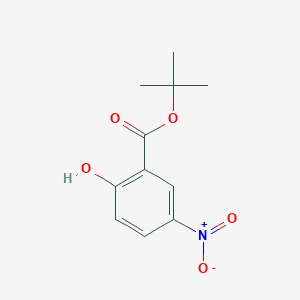

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 3-Ketocarbofuran?

A1: 3-Ketocarbofuran is a metabolite of the insecticide carbofuran. Like its parent compound, it exerts its toxicity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] This inhibition leads to an accumulation of acetylcholine (ACh) at nerve synapses, causing overstimulation and ultimately disrupting normal nerve function. []

Q2: How does the toxicity of 3-Ketocarbofuran compare to carbofuran?

A2: While both compounds inhibit AChE, 3-Ketocarbofuran exhibits toxicity comparable to carbofuran. [, ] In some studies, 3-Ketocarbofuran has even been found to be more toxic than carbofuran itself. [, ]

Q3: Does 3-Ketocarbofuran have any other toxic effects besides AChE inhibition?

A3: Research suggests that 3-Ketocarbofuran might possess additional toxic effects beyond AChE inhibition. One study found it could cause significant DNA migration in a single-cell gel electrophoresis (SCGE) test, suggesting potential for genotoxicity. [] Another study observed chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells exposed to the N-nitroso derivative of 3-Ketocarbofuran. []

Q4: How is 3-Ketocarbofuran formed in the environment?

A4: 3-Ketocarbofuran is primarily formed through the microbial degradation of carbofuran in soil and water. [, , , , ] It can also be generated as a metabolite within plants and animals exposed to carbofuran. [, , ]

Q5: What are the major metabolic pathways of carbofuran that lead to the formation of 3-Ketocarbofuran?

A5: Carbofuran is primarily metabolized via two main pathways: oxidation and hydrolysis. [, , ] Oxidation of carbofuran leads to the formation of 3-hydroxycarbofuran, which can be further oxidized to 3-Ketocarbofuran. [, , ] Hydrolysis of carbofuran results in the formation of carbofuran phenol, which can then be oxidized to 3-ketocarbofuran phenol. [, , ]

Q6: What analytical techniques are commonly employed for the detection and quantification of 3-Ketocarbofuran in environmental and biological samples?

A6: Several analytical methods have been developed for the analysis of 3-Ketocarbofuran. These include:

- Gas chromatography (GC) with electron capture detection (ECD): This technique involves derivatizing 3-Ketocarbofuran to enhance its volatility and detectability by GC-ECD. [, ]

- High-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection: HPLC provides effective separation and quantification of 3-Ketocarbofuran, especially when coupled with sensitive detectors. [, , , ]

- Liquid chromatography-mass spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for identifying and quantifying 3-Ketocarbofuran in complex matrices. [, ]

Q7: What are the challenges in analyzing 3-Ketocarbofuran residues, and how can these be addressed?

A8: Analyzing 3-Ketocarbofuran residues can be challenging due to its relatively low persistence in some environmental matrices and potential for degradation during sample preparation and analysis. [] To overcome these challenges, researchers employ various strategies:

- Use of stable isotopically labeled internal standards: Internal standards compensate for analyte loss during sample preparation and improve the accuracy of quantification. []

Q8: What are the main concerns regarding the safety of 3-Ketocarbofuran?

A9: As a potent AChE inhibitor, 3-Ketocarbofuran poses significant risks to human and environmental health. [] Its persistence and potential for bioaccumulation in the food chain raise concerns about chronic exposure and long-term effects. [, ]

Q9: Are there any regulations governing the use and disposal of carbofuran and its metabolites, including 3-Ketocarbofuran?

A10: Yes, due to its high toxicity, the use of carbofuran is restricted or banned in many countries. [] While specific regulations for 3-Ketocarbofuran might vary depending on the region, its presence in the environment is often monitored and regulated as a marker for carbofuran use and potential contamination. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)

![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)